Histamine H3 Receptor Antagonism: Potency and Selectivity vs. Clobenpropit
2-(4-iodophenoxy)-N,N-dimethylethanamine serves as the core structural motif for the potent and selective H3R antagonist radioligand [¹²⁵I]iodophenpropit. In competitive binding assays, [¹²⁵I]iodophenpropit demonstrates high affinity (pKd = 9.2, Kd = 0.6 nM) [1]. When compared to the structurally distinct H3R antagonist clobenpropit, iodophenpropit exhibits a similar, high-affinity binding profile (Ki values in the low nM range), confirming its utility as a selective probe [2]. However, iodophenpropit is reported to have moderate affinity for H1 (pKi = 5.8) and H2 (pKi = 6.5) receptors, indicating a need for careful interpretation in complex systems [3]. The target compound itself, while not a finished drug, is the essential synthetic building block for these studies.
| Evidence Dimension | Affinity for Histamine H3 Receptor (pKd/Kd) |
|---|---|
| Target Compound Data | [¹²⁵I]iodophenpropit: pKd = 9.2, Kd = 0.6 nM (rat cortex) [1] |
| Comparator Or Baseline | Clobenpropit: Ki = 0.40-4.0 nM (human H3R) [2] |
| Quantified Difference | Both compounds are in the sub-nanomolar to low nanomolar affinity range for H3R. |
| Conditions | Radioligand binding assays using [³H]N-alpha-methylhistamine or [¹²⁵I]iodophenpropit on rat or human H3R. |
Why This Matters
This evidence confirms the target compound's role as a precursor to a high-affinity H3R probe, essential for studies where clobenpropit's different structure may be unsuitable.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). [125I]iodophenpropit ligand activity chart. Retrieved from https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=1263 View Source
- [2] Nature Communications. (2023). Table 4: Inhibition profile of the H3R mutant, C415R, with antagonists/inverse agonists. Retrieved from https://www.nature.com/articles/s42003-023-05345-5/tables/4 View Source
- [3] Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107-120. View Source
